molecular formula C32H52O2 B1230865 [(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate

[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate

Cat. No.: B1230865
M. Wt: 468.8 g/mol
InChI Key: YWJGYBXHXATAQY-MZVVBVDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate is a natural product found in Koelpinia linearis, Dorstenia, and other organisms with data available.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The synthesis of certain isomers of N(4),N(11)-dimethyl-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane and their nickel(II) complexes have been explored. These compounds exhibit notable antifungal and antibacterial activities against phytopathogenic fungi and bacteria (Roy, Hazari, Dey, Miah, Olbrich, & Rehder, 2007).

Synthesis and Characterization of Complexes

  • Rhodium(III) and Platinum(II) complexes involving an octamethyl derivative of a 14-membered tetraazamacrocycle have been synthesized and characterized. The antimicrobial activities of these ligand and metal complexes have been assessed against selected bacteria and fungi (Rabi, Paul, Hazari, Dey, Palit, Rahman, & Roy, 2022).

Anti-inflammatory Potential

  • Research on esculentoside B, a natural compound with a complex molecular structure, shows it inhibits the inflammatory response by inactivating NF‐κB and p‐JNK pathways in LPS‐treated murine macrophage cells. This suggests its potential as an anti-inflammatory agent for treating inflammation-related diseases (Abekura et al., 2019).

Rigidified Lanthanide Chelates

  • Studies on polymethylated DOTA ligands and their derivatives have demonstrated the formation of sterically crowded lanthanide chelates. These compounds show promise in magnetic resonance thermometric imaging due to their unique structural properties and NMR shift characteristics (Ranganathan, Raju, Fan, Zhang, Tweedle, Desreux, & Jacques, 2002).

Synthesis of Chemically Modified Macrocycles

  • The synthesis of a new di-N-cyanoethylated tetraaza macrocycle containing eight C-methyl groups and its nickel(II) complex has been achieved. The properties of this complex, such as its unusually long wavelength d-d transition band, highlight the effects of the N-cyanoethyl and C-methyl groups on its chemical characteristics (Kang, Ryu, & Kim, 2002).

Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32?/m0/s1

InChI Key

YWJGYBXHXATAQY-MZVVBVDXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C

Synonyms

friedoolean-14-en-3-yl acetate
taraxerol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Reactant of Route 2
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate

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